3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol
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Overview
Description
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol is a complex organic compound featuring a cyclopropyl group, an oxadiazole ring, and a dimethyloxolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol typically involves the cyclization of an amidoxime with an appropriate carboxylic acid derivative. The reaction is often carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) at ambient temperature . The general procedure includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to act as a partial agonist at muscarinic receptors, exhibiting antagonist properties in certain assays . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1,2,4-oxadiazol-5-amine: Shares the oxadiazole ring and cyclopropyl group but lacks the dimethyloxolan moiety.
5-Cyclobutyl-1,3,4-oxadiazol-2-amine: Contains a similar oxadiazole ring but with a cyclobutyl group instead of cyclopropyl.
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole: Features a chloromethyl group in place of the dimethyloxolan moiety.
Uniqueness
3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol is unique due to its combination of a cyclopropyl group, an oxadiazole ring, and a dimethyloxolan moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H18N2O3 |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol |
InChI |
InChI=1S/C12H18N2O3/c1-11(2)6-12(15,7-16-11)5-9-13-10(14-17-9)8-3-4-8/h8,15H,3-7H2,1-2H3 |
InChI Key |
UZWMSTGJVQLTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CO1)(CC2=NC(=NO2)C3CC3)O)C |
Origin of Product |
United States |
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